molecular formula C12H12ClF3N2O5S B2428206 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008984-80-2

4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid

Cat. No.: B2428206
CAS No.: 1008984-80-2
M. Wt: 388.74
InChI Key: OBQXVMCPJCRGJK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of the compound is derived from its functional groups and substituents. The core structure comprises a butanoic acid chain (CH₂CH₂CH₂COOH) with a carbamoyl group (-CONH₂) attached to the fourth carbon. The second carbon of the butanoic acid backbone is substituted with a sulfonamide group (-SO₂NH-) bridging to a 4-chloro-3-(trifluoromethyl)benzene ring.

Key Features :

  • Molecular Formula : C₁₂H₁₂ClF₃N₂O₅S .
  • Molecular Weight : 388.74 g/mol .
  • CAS Number : 1008984-80-2 .
Property Value Source
Molecular Formula C₁₂H₁₂ClF₃N₂O₅S
Molecular Weight 388.74 g/mol
CAS Number 1008984-80-2
SMILES Notation C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl

The nomenclature adheres to IUPAC rules, prioritizing substituents and functional groups in descending order of priority. The sulfonamide group (-SO₂NH-) is named as a substituent on the benzene ring, while the carbamoyl group (-CONH₂) is appended to the butanoic acid chain.

Atomic Connectivity and Functional Group Identification

The compound’s structure can be dissected into three primary components:

  • Butanoic Acid Backbone :

    • A four-carbon chain terminating in a carboxylic acid group (-COOH).
    • Positions C1 and C2 are saturated, while C3 and C4 are linked to substituents.
  • Sulfonamide Bridge :

    • A sulfonyl group (-SO₂-) connected to an amine (-NH-) that bonds to the butanoic acid chain.
    • The sulfonamide nitrogen is further linked to a 4-chloro-3-(trifluoromethyl)benzene ring.
  • Aromatic Substituents :

    • 4-Chloro Group : Electron-withdrawing, positioned para to the sulfonamide attachment.
    • 3-(Trifluoromethyl) Group : Strongly electron-withdrawing, enhancing the benzene ring’s electron deficiency.

Functional Group Distribution :

  • Carbamoyl Group (-CONH₂) : Located at C4 of the butanoic acid chain.
  • Sulfonamide Group (-SO₂NH-) : Acts as a linker between the benzene ring and the butanoic acid.
  • Carboxylic Acid (-COOH) : At C1 of the butanoic acid chain.

The connectivity is described by the SMILES notation: C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl . This notation clarifies the relative positions of substituents and functional groups.

Stereochemical Considerations and Conformational Analysis

The compound lacks stereogenic centers due to its fully saturated butanoic acid backbone and symmetrical benzene ring substituents. However, conformational flexibility arises from:

  • Sulfonamide Torsion Angles :

    • The S-N bond in sulfonamides typically adopts a gauche conformation due to resonance stabilization .
    • In this compound, the sulfonamide nitrogen may exhibit restricted rotation, influenced by the adjacent carbamoyl group.
  • Butanoic Acid Chain Flexibility :

    • The C3-C4 bond of the butanoic acid chain allows rotation, enabling multiple conformations.
    • Intramolecular hydrogen bonding between the carboxylic acid and carbamoyl groups could stabilize specific conformers.
  • Benzene Ring Orientation :

    • The 4-chloro and 3-(trifluoromethyl) groups create steric and electronic effects that influence the benzene ring’s coplanarity with the sulfonamide group.
    • Crystallographic studies of analogous sulfonamides (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid) reveal that one sulfonamide oxygen lies coplanar with the benzene ring, while the other is displaced .

Comparative Structural Analysis with Related Sulfonamide Derivatives

The compound shares structural motifs with other sulfonamide-based acids but differs in substituent placement and electronic properties.

Compound Substituents Molecular Weight Key Differences
4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid 4-Cl, 3-CF₃ on benzene; carbamoyl on butanoic acid 388.74 g/mol Electron-withdrawing trifluoromethyl group
4-[(4-Chlorophenyl)carbamoyl]butanoic acid 4-Cl on benzene; carbamoyl on butanoic acid 274.67 g/mol Absence of trifluoromethyl; simpler substituents
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid 3-CF₃ on benzene; carbamoyl on butanoic acid 354.30 g/mol Chlorine replaced by hydrogen

Key Structural Differences :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances the benzene ring’s electron deficiency compared to hydrogen or chloro substituents .
  • Hydrogen-Bonding Capacity : The carbamoyl and carboxylic acid groups enable intermolecular hydrogen bonds, similar to those observed in sulfonamide carboxylic acids .

Properties

IUPAC Name

5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O5S/c13-8-2-1-6(5-7(8)12(14,15)16)24(22,23)18-9(11(20)21)3-4-10(17)19/h1-2,5,9,18H,3-4H2,(H2,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQXVMCPJCRGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid." However, the search results do provide some relevant information that can be used to infer potential applications and contexts in which this compound or related compounds are studied:

  • Basic Compound Information:
    • Chemical Identification this compound is a chemical compound with the CAS No. 1008984-80-2 and a molecular weight of 388.75 . Its molecular formula is C12H12ClF3N2O5S .
    • Related Compounds A related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, has been investigated for potential anti-bacterial activity, inhibition of sunflower seedling development, and antinociceptive properties . It has also been used as an intermediate in the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine- 2,6-diylidene)dimalononitriles .
  • Potential Applications Based on Structural Similarities and Reported Uses:
    • Pharmaceutical Research: The presence of a trifluoromethylphenyl group and a carbamoyl moiety suggests potential applications in pharmaceutical research . Compounds containing these groups are often explored for their biological activities .
    • Enzyme Inhibition: Benzenesulfonamide derivatives (similar in structure due to the sulfonamide group) have been reported as effective carbonic anhydrase inhibitors . This suggests that this compound might have similar inhibitory properties .
    • Antimicrobial/Antinociceptive Properties: Given that a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, has demonstrated potential antibacterial and antinociceptive properties, this compound could be investigated for similar applications .
  • Relevance of Related Compounds:
    • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate: This compound is related to the control of disorders and angiogenesis and/hyper-proliferation, for example, in tumor growth and cancer .
    • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Used following a procedure for the preparation of 3-chloro-4-trifluoromethylaniline, which is relevant in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a carbamoyl group, a sulfonamide moiety, and a butanoic acid backbone, which contribute to its biological properties. The presence of the trifluoromethyl and chloro substituents on the benzene ring enhances its lipophilicity and potentially improves its interaction with biological targets.

Research indicates that compounds similar to this compound often act as enzyme inhibitors or modulators. Specifically, it has been noted that sulfonamide derivatives can inhibit enzymes involved in critical pathways such as angiogenesis and tumor growth. For instance, compounds with similar structures have been reported to inhibit Raf kinase, an important target in cancer therapy .

Antitumor Activity

Several studies have highlighted the antitumor potential of sulfonamide derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the antitumor activity by increasing the compound's reactivity towards biological targets .

Inhibition of Angiogenesis

Inhibitors of angiogenesis are crucial in cancer treatment as they prevent tumor growth by limiting blood supply. The compound's ability to inhibit angiogenic pathways has been suggested through studies demonstrating its effect on endothelial cell proliferation and migration .

Antimicrobial Activity

Sulfonamide compounds are well-known for their antimicrobial properties. Research has shown that similar compounds exhibit significant antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against A-431 and Jurkat cell lines. For instance, a derivative with a trifluoromethyl group showed an IC50 value lower than 10 µM, indicating potent antitumor activity .

Case Study 2: Antimicrobial Activity

In another investigation, several sulfonamide derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results revealed that compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics like norfloxacin.

Research Findings

Study Target Activity IC50 Value
Raf KinaseInhibition<10 µM
A-431 Cell LineCytotoxicity<10 µM
Bacterial StrainsAntibacterial ActivityVaries (effective against multiple strains)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid?

  • Methodological Answer : The synthesis typically involves sequential sulfonamidation and carbamoylation reactions. Key intermediates like 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (derived from 4-chloro-3-(trifluoromethyl)aniline, as in ) are reacted with a butanoic acid backbone. Carbamoyl groups are introduced via urea-forming reactions using carbodiimides or isocyanates. Friedel-Crafts acylation () may optimize aromatic substitutions. Purification often employs recrystallization or preparative HPLC, with progress monitored via LC-MS ( ).

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and sulfonamide conformation. Anisotropic displacement parameters are visualized via WinGX/ORTEP ( ).
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions, while IR identifies carbamoyl (C=O, ~1680 cm1^{-1}) and sulfonamide (S=O, ~1350/1150 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) validates molecular weight ( ).

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : The 4-chloro-3-(trifluoromethyl)phenyl motif (common in kinase inhibitors like Sorafenib, ) suggests potential kinase inhibition. Researchers use competitive binding assays (e.g., ATP-binding site displacement in tyrosine kinases) and enzymatic activity screens (e.g., IC50_{50} determination via fluorescence polarization). Molecular docking (e.g., AutoDock Vina) models interactions with targets like VEGFR or PDGFR ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Refinement of docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model trifluoromethyl group interactions.
  • Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (konk_{on}/koffk_{off}), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Compare with Density Functional Theory (DFT) calculations for electronic structure alignment ( ).
  • Crystallographic evidence : Co-crystallize the compound with its target protein and refine using SHELXL to identify key hydrogen bonds or π-stacking interactions ( ).

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carbamoyl group with a heterocyclic ring (e.g., oxadiazole, ) to reduce amide hydrolysis.
  • Pro-drug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance permeability, with in vitro hydrolysis assays verifying activation ().
  • Microsomal stability assays : Use liver microsomes (human/rat) to quantify half-life (t1/2t_{1/2}) and identify metabolic hotspots via LC-MS/MS metabolite profiling ( ).

Q. How are crystallographic data discrepancies addressed when refining the compound’s structure?

  • Methodological Answer :

  • SHELXL refinement : Apply restraints for disordered trifluoromethyl groups and anisotropic displacement parameters. Use the R1 factor and goodness-of-fit (GoF) to evaluate model accuracy ( ).
  • Twinned data correction : For crystals with twinning (common with bulky substituents), employ SHELXD for dual-space solution and TWINLAW to refine twin fractions ( ).
  • Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids ( ).

Data Analysis and Experimental Design

Q. How to design SAR studies for analogs of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varied sulfonamide substituents (e.g., 3-fluoro vs. 4-methyl) and evaluate potency via dose-response curves.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (trifluoromethyl group) ( ).
  • Statistical analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity ( ).

Q. What analytical techniques validate the compound’s purity in complex matrices?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Confirm purity >98% via area normalization.
  • NMR spiking : Add a known impurity (e.g., unreacted aniline intermediate) to confirm absence in the final product ( ).
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (tolerance: ±0.4%) ().

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